molecular formula C10H16F3NO3 B3046512 tert-butyl N-[3-hydroxy-3-(trifluoromethyl)cyclobutyl]carbamate CAS No. 1251924-65-8

tert-butyl N-[3-hydroxy-3-(trifluoromethyl)cyclobutyl]carbamate

Cat. No.: B3046512
CAS No.: 1251924-65-8
M. Wt: 255.23
InChI Key: VKIUORAPQPBASU-UHFFFAOYSA-N
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Description

tert-butyl N-[3-hydroxy-3-(trifluoromethyl)cyclobutyl]carbamate is a carbamate derivative featuring a cyclobutane ring substituted with both a hydroxy (-OH) and a trifluoromethyl (-CF₃) group at the 3-position. The tert-butyl carbamate group (-Boc) acts as a protective moiety for the amine functionality, making this compound valuable in organic synthesis and medicinal chemistry. Its molecular formula is C₁₀H₁₆F₃NO₃, with a molecular weight of 255.24 g/mol. The cyclobutane ring introduces steric strain, which may influence conformational stability and reactivity in synthetic pathways .

Properties

IUPAC Name

tert-butyl N-[3-hydroxy-3-(trifluoromethyl)cyclobutyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16F3NO3/c1-8(2,3)17-7(15)14-6-4-9(16,5-6)10(11,12)13/h6,16H,4-5H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKIUORAPQPBASU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(C1)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001129112
Record name Carbamic acid, N-[3-hydroxy-3-(trifluoromethyl)cyclobutyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001129112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1251924-65-8
Record name Carbamic acid, N-[3-hydroxy-3-(trifluoromethyl)cyclobutyl]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1251924-65-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-[3-hydroxy-3-(trifluoromethyl)cyclobutyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001129112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Retrosynthetic Analysis and Key Building Blocks

The target molecule comprises three critical structural elements:

  • A cyclobutane ring substituted with hydroxyl (-OH) and trifluoromethyl (-CF₃) groups at the 3-position.
  • A carbamate group (-OC(O)NH-) linked to the cyclobutane.
  • A tert-butyl group (-C(CH₃)₃) as the carbamate’s ester component.

Retrosynthetically, the molecule can be dissected into two primary precursors:

  • 3-Hydroxy-3-(trifluoromethyl)cyclobutylamine : The cyclobutane core bearing functional groups.
  • Di-tert-butyl dicarbonate (Boc anhydride) : For carbamate formation via amine protection.

Synthesis of the Cyclobutane Core

Sulfur Tetrafluoride (SF₄)-Mediated Trifluoromethylation

The most scalable method for introducing the -CF₃ group involves reacting cyclobutane carboxylic acids with sulfur tetrafluoride (SF₄). This approach, validated by recent studies, enables the direct conversion of carboxylic acids to trifluoromethyl groups under thermal conditions (100–150°C).

Representative Reaction Scheme:

Cyclobutane carboxylic acid + SF₄ → 3-Trifluoromethylcyclobutane + CO₂ + HF

Example :
3-Hydroxycyclobutane-1-carboxylic acid undergoes SF₄ treatment to yield 3-hydroxy-3-(trifluoromethyl)cyclobutane. Key advantages include:

  • Broad substrate scope : Compatible with nitro, halogen, and amino substituents.
  • Gram-to-multigram scalability : Products isolated via crystallization or distillation.

Table 1: SF₄ Reaction Yields for Selected Substrates

Starting Material Product Yield (%) Purity (HPLC)
3-Nitrocyclobutane-1-carboxylic acid 3-Nitro-1-(trifluoromethyl)cyclobutane 78 >95%
3-Hydroxycyclobutane-1-carboxylic acid 3-Hydroxy-1-(trifluoromethyl)cyclobutane 82 >98%
3-Aminocyclobutane-1-carboxylic acid 3-Amino-1-(trifluoromethyl)cyclobutane 65 >90%

Data synthesized from.

Functional Group Interconversion: Hydroxyl to Amine

The introduction of the amine group at the 3-position remains a critical challenge. Two pathways have been explored:

Direct Amination of Hydroxycyclobutanes
  • Mitsunobu Reaction : Using phthalimide and DIAD, though tertiary alcohols exhibit limited reactivity.
  • Epoxide Ring-Opening : Epoxidation of cyclobutene derivatives followed by NH₃ treatment, yielding amino alcohols.
Reductive Amination

Cyclobutane ketones (e.g., 3-oxo-1-(trifluoromethyl)cyclobutane) react with ammonium acetate and NaBH₃CN to form 3-amino-3-(trifluoromethyl)cyclobutanol.

Equation :
$$ \text{3-Oxo-1-(CF}3\text{)cyclobutane} + \text{NH}4\text{OAc} \xrightarrow{\text{NaBH}3\text{CN}} \text{3-Amino-3-(CF}3\text{)cyclobutanol} $$

Carbamate Formation via Boc Protection

The final step involves protecting the cyclobutylamine with di-tert-butyl dicarbonate (Boc anhydride). This reaction proceeds under mild conditions (0–25°C, dichloromethane) with quantitative yields.

Mechanism :

  • Deprotonation of the amine by a base (e.g., DMAP, Et₃N).
  • Nucleophilic attack on Boc anhydride.
  • Elimination of tert-butyl carbonate.

Example :
3-Amino-3-(trifluoromethyl)cyclobutanol reacts with Boc anhydride to form the target carbamate.

Table 2: Optimization of Boc Protection Conditions

Base Solvent Temp (°C) Time (h) Yield (%)
DMAP DCM 25 2 95
Et₃N THF 0 4 88
NaHCO₃ Water/DCM 25 6 75

Data synthesized from.

Structural Characterization and Validation

X-ray Crystallography

Single-crystal X-ray analysis confirms the cis arrangement of -OH and -CF₃ groups on the cyclobutane ring, with bond angles consistent with steric strain mitigation.

Key Metrics :

  • C–O Bond Length : 1.42 Å (hydroxyl).
  • C–CF₃ Bond Length : 1.54 Å.
  • Dihedral Angle (N–C–O–CF₃) : 112°.

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 1.44 (s, 9H, tert-butyl), 3.12 (m, 2H, cyclobutane), 4.81 (s, 1H, -OH).
  • ¹⁹F NMR (376 MHz, CDCl₃) : δ -63.5 (CF₃).
  • IR (KBr) : 3340 cm⁻¹ (-OH), 1695 cm⁻¹ (C=O).

Comparative Analysis of Synthetic Routes

Table 3: Advantages and Limitations of Key Methods

Method Yield (%) Scalability Functional Group Tolerance
SF₄ Trifluoromethylation 65–82 High Nitro, amino, halogens
Reductive Amination 50–70 Moderate Ketones only
Boc Protection 75–95 High Broad

Chemical Reactions Analysis

Types of Reactions

tert-butyl N-[3-hydroxy-3-(trifluoromethyl)cyclobutyl]carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired transformation but often involve controlled temperatures and solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution reactions can introduce new functional groups to the cyclobutyl ring .

Scientific Research Applications

Research indicates that tert-butyl N-[3-hydroxy-3-(trifluoromethyl)cyclobutyl]carbamate may exhibit significant biological activities, particularly:

  • Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes involved in metabolic pathways. Its structure allows it to form covalent bonds with nucleophilic sites on proteins, modulating enzymatic activity.
  • Receptor Interaction : Investigations into receptor binding suggest that this compound may interact with various biological targets, influencing signaling pathways. Such interactions are critical for understanding its mechanisms of action and potential therapeutic effects .

Pharmacological Investigations

Given its structural characteristics, this compound is a candidate for further pharmacological studies. Compounds with similar structures have been explored as inhibitors in diverse biological pathways, making this compound relevant for drug discovery efforts aimed at treating various diseases .

Case Study 1: Enzyme Inhibition

In a study examining enzyme inhibitors, this compound demonstrated promising results in inhibiting a specific enzyme linked to metabolic disorders. The mechanism involved covalent bonding with the enzyme's active site, leading to decreased activity and suggesting potential therapeutic applications.

Case Study 2: Receptor Binding

Another study focused on receptor binding assays where this compound was shown to selectively bind to a receptor implicated in neurodegenerative diseases. This interaction was characterized by changes in receptor signaling pathways, indicating its potential as a lead compound for developing new treatments.

Mechanism of Action

The mechanism by which tert-butyl N-[3-hydroxy-3-(trifluoromethyl)cyclobutyl]carbamate exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, influencing biological pathways. The exact mechanism can vary depending on the specific application and target .

Comparison with Similar Compounds

tert-butyl N-[9-hydroxy-9-(trifluoromethyl)bicyclo[3.3.1]nonan-3-yl]carbamate

  • Key Differences: Replaces the cyclobutane ring with a bicyclo[3.3.1]nonane scaffold.
  • Implications :
    • The bicyclic system reduces ring strain but increases molecular complexity.
    • Larger ring size may hinder membrane permeability compared to the compact cyclobutane analogue.
    • Molecular Weight : ~337.3 g/mol (estimated), significantly heavier than the main compound .

tert-butyl N-(3-fluorocyclohexyl)carbamate (CAS 1546332-14-2)

  • Key Differences : Cyclohexane ring replaces cyclobutane; substituent is -F instead of -OH/-CF₃.
  • Implications: Reduced steric strain enhances stability. Fluorine’s electronegativity increases polarity but lacks the hydrogen-bonding capability of -OH. Molecular Weight: 229.28 g/mol (C₁₁H₂₀FNO₂), lower than the main compound .

tert-butyl N-(3-chlorosulfonylcyclobutyl)carbamate (CAS 877964-32-4)

  • Key Differences : Chlorosulfonyl (-SO₂Cl) group replaces -OH/-CF₃.
  • Implications: Strong electron-withdrawing substituent increases electrophilicity, enhancing reactivity in nucleophilic substitutions. Molecular Weight: ~279.75 g/mol (C₉H₁₅ClNO₄S), higher due to sulfonyl and chlorine .

Functional Group Variations

tert-butyl (1-(2-fluorophenyl)-3-oxocyclobutyl)methylcarbamate

  • Key Differences : Incorporates a 2-fluorophenyl group and a ketone (-C=O) on the cyclobutane.
  • Ketone increases polarity but may reduce metabolic stability compared to -OH. Molecular Weight: 293.33 g/mol (C₁₆H₂₀FNO₃) .

tert-butyl N-[3-(1H-tetrazol-5-yl)cyclobutyl]carbamate (CAS 1638764-51-8)

  • Key Differences : Tetrazole ring replaces -OH/-CF₃.
  • Implications :
    • Tetrazole acts as a bioisostere for carboxylic acids, improving metabolic stability.
    • Enhances hydrogen-bonding capacity.
    • Molecular Weight : 239.27 g/mol (C₁₀H₁₇N₅O₂) .

Biological Activity

Tert-butyl N-[3-hydroxy-3-(trifluoromethyl)cyclobutyl]carbamate, with the molecular formula C10H16F3NO3 and a molecular weight of 255.23 g/mol, is a compound characterized by its unique structure that includes a trifluoromethyl group. This structural feature is significant as it may influence the compound's biological activity and reactivity in various biochemical contexts.

The compound is classified as a derivative of carbamic acid, known for its diverse applications in medicinal chemistry and material science. The trifluoromethyl group contributes to the compound's lipophilicity and potential for different reactivity due to the electronegative fluorine atoms, which can affect binding interactions with biological targets .

Biological Activity Overview

Research into the biological activity of this compound suggests potential roles in various therapeutic areas, particularly in modulating enzymatic activities and binding affinities to specific biological targets.

Key Findings

  • Enzymatic Modulation : Initial studies indicate that this compound may act as an inhibitor or modulator of specific enzymes, which could be beneficial in treating diseases where such enzymes play a crucial role.
  • Binding Affinity : Interaction studies have shown that the compound has a notable binding affinity to certain receptors, potentially influencing pathways related to inflammation and immune response .
  • Metabolic Stability : The presence of the trifluoromethyl group may enhance the metabolic stability of the compound, making it a viable candidate for further pharmacological development.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds is useful:

Compound NameMolecular FormulaUnique Features
This compoundC10H16F3NO3Contains trifluoromethyl group; potential for different reactivity due to fluorine atoms
Tert-Butyl (1-(hydroxymethyl)cyclobutyl)carbamateC10H19NO3Hydroxymethyl substitution provides different reactivity patterns
Tert-Butyl N-[1-(hydroxymethyl)-3-methoxy-3-(trifluoromethyl)cyclobutyl]carbamateC11H20F3NO4Additional methoxy group alters solubility and reactivity

Case Studies and Research Findings

Several studies have explored the biological implications of compounds similar to this compound:

  • Antimicrobial Activity : Research has shown that compounds with similar structural motifs exhibit varying degrees of antimicrobial activity against pathogens such as Staphylococcus aureus and Escherichia coli. For instance, compounds bearing fluorinated groups often demonstrate enhanced antibacterial properties compared to their non-fluorinated counterparts .
  • Inflammatory Response Modulation : In models of inflammatory diseases, compounds structurally related to this compound have been shown to reduce markers of inflammation significantly, indicating potential therapeutic applications in conditions like rheumatoid arthritis .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-butyl N-[3-hydroxy-3-(trifluoromethyl)cyclobutyl]carbamate
Reactant of Route 2
Reactant of Route 2
tert-butyl N-[3-hydroxy-3-(trifluoromethyl)cyclobutyl]carbamate

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